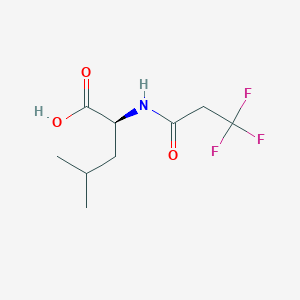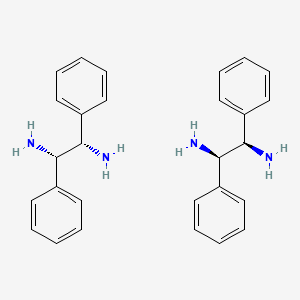
(1R,2R)-1,2-diphenylethane-1,2-diamine;(1S,2S)-1,2-diphenylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine are chiral diamines with two phenyl groups attached to the ethane backbone. These compounds are enantiomers, meaning they are non-superimposable mirror images of each other. They are significant in various fields of chemistry due to their chiral nature and ability to form complexes with metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine typically involves the reduction of benzil with ammonium acetate and cyclohexanone in glacial acetic acid . The resulting imidazole intermediate is then reduced using lithium in liquid ammonia to yield the desired diamines .
Industrial Production Methods
Industrial production methods for these compounds often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: They can be further reduced to form amines or other reduced products.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines. Substitution reactions can result in a wide range of substituted diamines.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine have numerous applications in scientific research:
Chemistry: They are used as chiral ligands in asymmetric synthesis and catalysis.
Biology: These compounds can be used to study chiral recognition and interactions in biological systems.
Industry: They are used in the production of chiral catalysts and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine involves their ability to form complexes with metals and other molecules. These complexes can then participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the complex formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral diamine with similar applications in catalysis and asymmetric synthesis.
(1S,2S)-1,2-Diaminocyclohexane: The enantiomer of (1R,2R)-1,2-diaminocyclohexane, also used in similar applications.
Uniqueness
(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine are unique due to their phenyl groups, which can enhance their ability to participate in π-π interactions and other non-covalent interactions. This makes them particularly useful in applications requiring strong chiral recognition and binding.
Eigenschaften
Molekularformel |
C28H32N4 |
|---|---|
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
(1R,2R)-1,2-diphenylethane-1,2-diamine;(1S,2S)-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/2C14H16N2/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h2*1-10,13-14H,15-16H2/t2*13-,14-/m10/s1 |
InChI-Schlüssel |
AWEVAOPIZHFUIV-ATLWNKLRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134136.png)
![6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B15134138.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134142.png)
![N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B15134144.png)
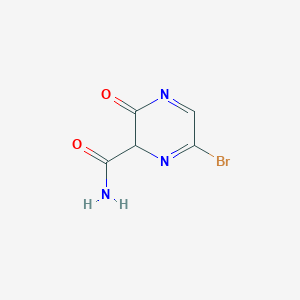
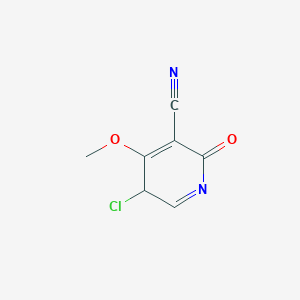

![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
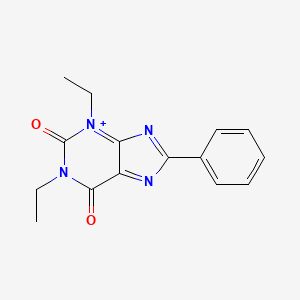
![trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15134206.png)
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)

![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
